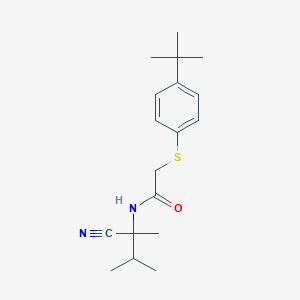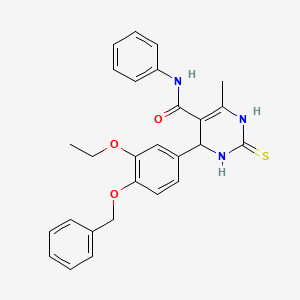![molecular formula C11H18ClNO B2555991 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride CAS No. 1384429-76-8](/img/structure/B2555991.png)
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride” is a chemical compound with the CAS number 1384429-76-8 . It has a molecular weight of 215.72 and a molecular formula of C11H18ClNO .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group and an oxyaminobutane group . The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.72 and a molecular formula of C11H18ClNO . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Environmental Degradation of Pharmaceuticals
Research on advanced oxidation processes (AOPs) for degrading pharmaceutical compounds in water, such as acetaminophen, highlights the environmental relevance of studying complex organic molecules. These studies explore degradation pathways, by-products, and biotoxicity, contributing to environmental safety and pollution management strategies (Qutob et al., 2022).
Pharmacology and Toxicology
Understanding the metabolism, toxicity, and safety assessment of various compounds, including flavoring substances and pharmaceuticals, is crucial. For instance, the metabolism and toxicity of isobutene (2-methylpropene) have been studied to assess its effects on health, demonstrating the importance of metabolic fate in determining a compound's safety (Cornet & Rogiers, 1997). Similarly, the safety assessment of allylalkoxybenzene derivatives used as flavoring substances, such as methyl eugenol and estragole, involves detailed analysis of their metabolic pathways and potential risks (Smith et al., 2002).
Bioactive Compounds and Health
The study of bioactive compounds, such as phlorotannins from brown seaweed, offers insights into their potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties. This research underscores the significance of natural products in developing dietary supplements and therapeutic agents (Shrestha et al., 2021).
Analytical Chemistry
Developing analytical methods for determining the composition of marine samples, including sugars, is essential for understanding biogeochemical cycles and the role of organic matter in marine ecosystems. These methods facilitate the study of complex mixtures and contribute to environmental chemistry (Panagiotopoulos & Sempéré, 2005).
Cancer Therapy
Investigating compounds like FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) for cancer therapy highlights the potential of chemical compounds in medical applications. FTY720 has shown efficacy in preclinical cancer models, illustrating the therapeutic possibilities of synthetic and natural compounds (Zhang et al., 2013).
properties
IUPAC Name |
2-(3-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(8-12)13-11-6-4-5-9(2)7-11;/h4-7,10H,3,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKWSHVOPZZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2555911.png)
![4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2555912.png)
![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)
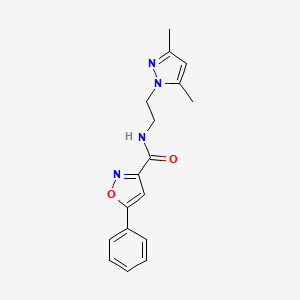
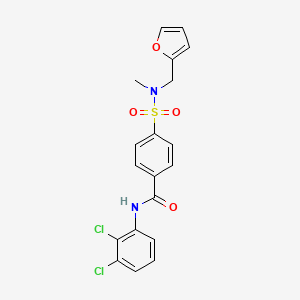
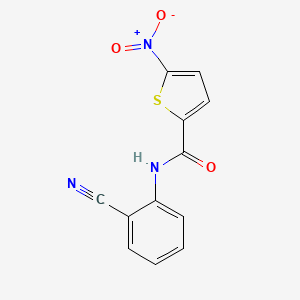

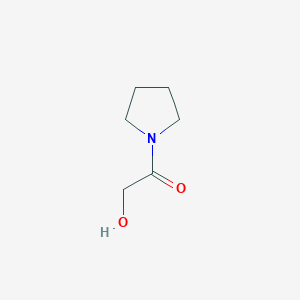
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2555920.png)
![4-(pyridin-4-yloxy)-N-(thiophen-2-yl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2555921.png)


